![molecular formula C17H19F3N2O4 B5611056 2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5611056.png)
2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(5,6-dimethoxy-1-oxoisoquinolin-2(1H)-yl)-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide often involves complex reactions. For instance, Van Quaquebeke et al. (2007) described the synthesis of a naphthalimide derivative, highlighting the intricate steps required in synthesizing such complex molecules (Van Quaquebeke et al., 2007).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is typically characterized using various spectroscopic methods. For example, Durgadas et al. (2013) used IR, 1H-NMR, 13C-NMR, Mass spectral analysis, and elemental analysis to fully characterize the structure of a related compound (Durgadas et al., 2013).
Chemical Reactions and Properties
The reactivity of these compounds can be quite varied. Abdallah (2002) explored the reactivity of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate towards nitrilimines, demonstrating the diverse chemical reactions these compounds can undergo (Abdallah, 2002).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and boiling point, are essential for understanding their behavior in different environments. These properties are typically determined through experimental methods.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and toxicity, are crucial for the application of these compounds in various fields. Studies like those conducted by Bardiot et al. (2015) on 2-oxo-morpholin-3-yl-acetamide derivatives provide insights into the chemical behavior of similar compounds (Bardiot et al., 2015).
properties
IUPAC Name |
2-(5,6-dimethoxy-1-oxoisoquinolin-2-yl)-N-ethyl-N-(2,2,2-trifluoroethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O4/c1-4-21(10-17(18,19)20)14(23)9-22-8-7-11-12(16(22)24)5-6-13(25-2)15(11)26-3/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXKQEFZRUBKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(F)(F)F)C(=O)CN1C=CC2=C(C1=O)C=CC(=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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